Fmoc-D-His(Mtt)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

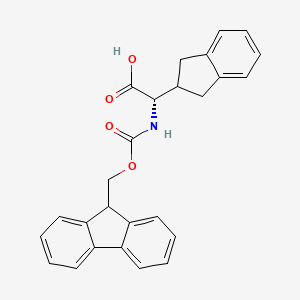

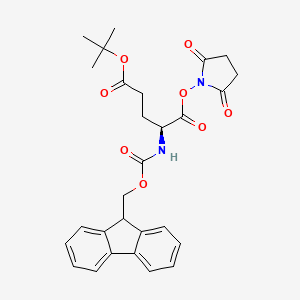

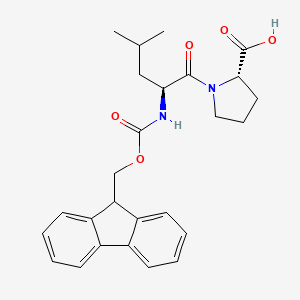

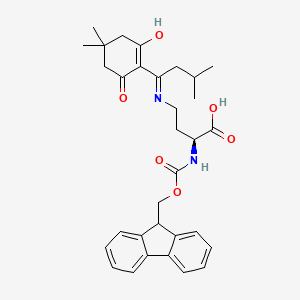

Fmoc-D-His(Mtt)-OH, also known as Fmoc-HIS(Mtt)-OH, is a synthetic peptide that is used in a variety of scientific research applications. It is a peptide-based compound that contains a hydrophobic Fmoc group and a hydrophilic histidine side chain, as well as a methylthioether (Mtt) linker. This compound is widely used in the synthesis of peptides, proteins, and other biomolecules, and it has been found to be useful in a variety of biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Orthogonal Protection in Peptide Synthesis Fmoc-Dab(Mtt)-OH, a similar orthogonally protected amino acid, has shown poor coupling efficiency in solid-phase peptide synthesis (SPPS), indicating the importance of selecting appropriate protected building blocks. Rapid lactamization under various conditions was observed with Fmoc-Dab(Mtt)-OH, suggesting the necessity of using alternative orthogonally protected building blocks to avoid costly and tedious procedures in peptide synthesis (Pak-Lun Lam, Yue Wu, Ka‐Leung Wong, 2022).

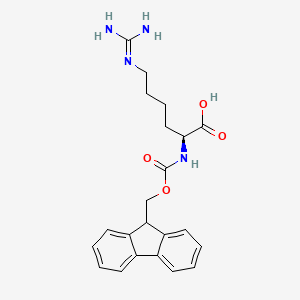

Peptide Crosslinker Synthesis The acid-labile Fmoc-Lys (Mtt)-OH and base-labile Fmoc-AA-OH derivatives were used to prepare a matrix metalloproteinase-13 (MMP-13) degradable peptide QPQGLAK-NH(2) on solid-phase using Fmoc chemistry. This demonstrates the utility of such protected amino acids in creating peptide crosslinkers for biomimetic scaffolds in tissue engineering (Xuezhong He, E. Jabbari, 2006).

Histidine Derivatives for Peptide Synthesis The use of Fmoc-His(Mmt)-OH and Fmoc-His(Mtt)-OH, protected with acid-sensitive groups, was described for their excellent suitability in peptide synthesis. Both derivatives showed quantitative removal under mild conditions, highlighting their value in the synthesis of peptides, including megainin I (fragment 1–10) (K. Barlos, Olga Chatzi, Dimitrios Gatos, G. Stavropoulos, Theodore Tsegenidis, 1991).

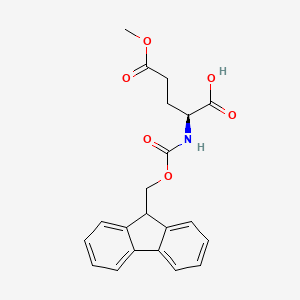

Advanced Peptide Synthesis Applications Fmoc-Lys(Mtt)-OH, an extremely acid-labile derivative of lysine, has been highlighted for its utility in the preparation of branched and cyclic peptides or the modification of peptides with dye labels, biotin, or particular functional groups. This demonstrates the critical role of such protected amino acids in advanced peptide synthesis applications (X. Tong, A. Hong, 2001).

Antibacterial Composite Materials The development of biomedical materials has leveraged the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH, indicating the potential of Fmoc-decorated self-assembling building blocks in creating enhanced composite materials for biomedical applications. These materials show promise in inhibiting and hindering bacterial growth without affecting mechanical and optical properties, underscoring the importance of such compounds in medical material science (L. Schnaider, M. Ghosh, D. Bychenko, I. Grigoriants, S. Ya'ari, Tamar Shalev Antsel, S. Matalon, R. Sarig, T. Brosh, R. Pilo, E. Gazit, L. Adler-Abramovich, 2019).

Wirkmechanismus

Target of Action

Fmoc-D-His(Mtt)-OH is primarily used in the field of peptide synthesis . The primary target of this compound is the amino acid sequence of the peptide being synthesized . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide .

Mode of Action

The compound works by protecting the amino acid histidine during the peptide synthesis process . The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protective group used in solid-phase peptide synthesis . It protects the amino group of the amino acid, preventing it from reacting until it is removed in a later step . The Mtt (4-methyltrityl) group is another protective group that specifically protects the imidazole ring of histidine .

Biochemical Pathways

The use of this compound is part of the broader biochemical pathway of solid-phase peptide synthesis (SPPS) . In SPPS, the peptide chain is assembled step-by-step, with each amino acid added in turn . The Fmoc group is removed before the next amino acid (also protected by an Fmoc group) is added . This process is repeated until the desired peptide sequence is obtained .

Pharmacokinetics

The properties of the resulting peptide would depend on its specific amino acid sequence and structure .

Result of Action

The result of the action of this compound is the successful incorporation of the histidine amino acid into the growing peptide chain in the correct sequence . This allows for the synthesis of peptides with precise sequences, which can be used in various biological and medical research applications .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as the choice of solvent, temperature, and the presence of other reagents can affect the efficiency of the reaction . The stability of the compound is also an important consideration, as it needs to withstand the conditions of the synthesis process .

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35N3O4/c1-28-20-22-31(23-21-28)41(29-12-4-2-5-13-29,30-14-6-3-7-15-30)44-25-32(42-27-44)24-38(39(45)46)43-40(47)48-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOCIIYDYLYWEU-KXQOOQHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679795 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

200926-19-8 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.